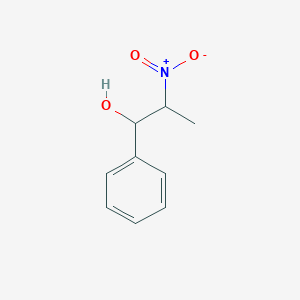

2-Nitro-1-phenylpropan-1-ol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-nitro-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7,9,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYVPZIKTZGAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280285 | |

| Record name | 2-nitro-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6343-57-3 | |

| Record name | NSC16258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitro-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of β Nitroalcohols As Synthetic Intermediates

β-Nitroalcohols, also known as hydroxy nitro compounds, are organic compounds characterized by a hydroxyl group and a nitro group on adjacent carbon atoms. tcichemicals.com Their prominence in organic synthesis is largely due to the versatility of these two functional groups, which can be readily converted into other functionalities. numberanalytics.comrsc.org

The primary method for synthesizing β-nitroalcohols is the Nitroaldol or Henry Reaction, a classic carbon-carbon bond-forming reaction discovered in 1895. numberanalytics.comnumberanalytics.com This reaction involves the condensation of a nitroalkane with an aldehyde or a ketone under basic conditions. tcichemicals.comnumberanalytics.com

The synthetic utility of β-nitroalcohols stems from their capacity to be transformed into a wide array of chemical structures:

Reduction of the Nitro Group : The nitro group can be reduced to an amino group, yielding β-aminoalcohols. numberanalytics.comrsc.org These are crucial structural motifs found in many pharmaceuticals.

Dehydration : Elimination of the hydroxyl group and a hydrogen atom from the adjacent carbon leads to the formation of nitroalkenes. tcichemicals.com

Oxidation and Other Transformations : The hydroxyl group can undergo oxidation to a carbonyl group, while the nitro group can be converted to a carbonyl via the Nef reaction or replaced with hydrogen through denitration. numberanalytics.comrsc.org

This wide range of possible transformations makes β-nitroalcohols, including 2-Nitro-1-phenylpropan-1-ol, key intermediates in the synthesis of fine chemicals, natural products, and pharmaceutically active molecules. rsc.orgrsc.org The development of asymmetric synthesis routes to produce chiral β-nitroalcohols is a major area of contemporary research, driven by the demand for enantiomerically pure drug compounds. rsc.orgrsc.orgnumberanalytics.com

Strategic Research Directions for 2 Nitro 1 Phenylpropan 1 Ol

Classical Nitroaldol (Henry) Reaction Approaches

The foundational method for synthesizing this compound is the Henry reaction, a base-catalyzed nucleophilic addition of nitroethane to benzaldehyde. wikipedia.orgresearchgate.net The reaction commences with the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate. This nitronate then attacks the carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alkoxide, which is subsequently protonated to yield the final β-nitro alcohol product. wikipedia.org All steps in this reaction are reversible. wikipedia.org

Base-Catalyzed Protocols

The choice of base is a critical factor in the Henry reaction, influencing both the reaction rate and the selectivity towards the desired β-nitro alcohol. scirp.org A wide array of basic catalysts has been employed for this transformation, ranging from simple amines to various alkaline systems. researchgate.net

Amine catalysts, including primary, secondary, and tertiary amines, are frequently used to promote the Henry reaction. researchgate.netmdpi.com Tertiary amines, such as triethylamine, are particularly favored for the synthesis of this compound. google.comgoogle.com The use of an amine catalyst, especially at low temperatures, has been shown to selectively enhance the production of the desired (1R,2S) stereoisomer of this compound. google.com For instance, reacting benzaldehyde with nitroethane in the presence of triethylamine at temperatures between -15°C and 0°C can yield a product with over 80% of the (1R,2S) stereoisomer. google.com Other amine-based catalysts, such as diethylamine, have also been successfully employed, primarily yielding the nitroalcohol which can then be dehydrated to the corresponding nitroalkene if desired. sciencemadness.org

| Amine Catalyst | Reactants | Key Findings | Reference |

|---|---|---|---|

| Triethylamine | Benzaldehyde, Nitroethane | At -15°C to 0°C, selectively produces the (1R,2S) stereoisomer in up to 80% or higher proportion. | google.com |

| Diethylamine | Benzaldehyde, Nitroethane/Nitropropane | Effectively catalyzes the reaction to form the corresponding nitroalcohol. | sciencemadness.org |

| Dendrimers with encapsulated tertiary amine | 4-Nitrobenzaldehyde, Nitroethane | The dendritic structure influences the reaction rate and the syn:anti ratio of the products. | nih.gov |

| Polystyrene-supported BEMP | Benzaldehyde, Nitroethane | Catalyzes the reaction to produce this compound in 72% yield. | mobt3ath.com |

In addition to amines, various alkaline catalysts are effective in promoting the Henry reaction. These include alkali metal hydroxides (e.g., sodium hydroxide), carbonates (e.g., potassium carbonate), and fluorides (e.g., cesium fluoride). researchgate.netresearchgate.net The reaction of benzaldehyde and nitroethane using a sodium hydroxide solution at room temperature has been reported to yield this compound. google.com Weak inorganic bases like potassium carbonate have been shown to facilitate the reaction under environmentally friendly solventless conditions. researchgate.net Furthermore, cesium fluoride (B91410) in an ionic liquid has been demonstrated as an efficient system for the Henry reaction, affording excellent yields of the β-nitroalcohol product. arabjchem.org Heterogeneous solid base catalysts, such as modified calcium oxide and layered double hydroxides, have also been investigated to improve yields, selectivity, and catalyst reusability. scirp.orgmdpi.comlookchem.com

| Alkaline Catalyst | Reactants | Key Findings | Reference |

|---|---|---|---|

| Sodium Hydroxide | Benzaldehyde, Nitroethane | Reaction at room temperature for 75 hours resulted in a 71.6% conversion to this compound. | google.com |

| Potassium Carbonate | Aromatic Aldehydes, Nitroalkanes | Facilitates C-C bond formation under solventless, heterogeneous conditions with good yields. | researchgate.net |

| Cesium Fluoride in [bmim][BF4] | Benzaldehyde, Nitroethane | Affords the desired β-nitroalcohol in 89% yield without side products. | arabjchem.org |

| Modified Calcium Oxide | Benzaldehyde, Nitromethane (B149229) | Catalytic activity is greatly improved compared to commercial CaO, with high conversion. | lookchem.com |

| MgAl-Layered Double Hydroxide | Benzaldehyde derivatives, Nitromethane derivatives | Provides very good yields of the Henry products under conventional heating or microwave irradiation. | mdpi.com |

Solvent System Effects on Reaction Outcomes

The choice of solvent can significantly impact the rate and stereoselectivity of the Henry reaction. nih.gov Studies have shown that polar solvents tend to favor the reaction. nih.govresearchgate.net For instance, higher yields and diastereoselectivities are often observed in more polar solvents like water and methanol (B129727) compared to less polar ones like acetonitrile (B52724). researchgate.net Computational and experimental studies on the reaction between benzaldehyde and nitropropane revealed that the reaction proceeds more slowly in water than in dimethyl sulfoxide (B87167) (DMSO). nih.gov This is attributed to the weakening of hydrogen bonds between water and the nitronate reactant as it proceeds to the transition state. nih.gov Despite the slower rate, water is considered an environmentally friendly and effective medium for the Henry reaction. researchgate.netthieme-connect.com In some cases, solvent-free conditions, particularly with microwave irradiation, have also been successfully employed. chemeurope.com

| Solvent | Reactants | Effect on Reaction | Reference |

|---|---|---|---|

| Water | Benzaldehyde, Nitroethane | Higher yields and diastereoselectivities are observed. Considered a "green" and effective solvent. | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Benzaldehyde, Nitropropane | The reaction is faster compared to water. | nih.gov |

| Methanol | Benzaldehyde, Nitroethane | Good yields and diastereoselectivities are observed, though generally less than in water. | researchgate.net |

| Acetonitrile | Benzaldehyde, Nitroethane | Lower yields and diastereoselectivities compared to more polar solvents. | researchgate.net |

| Solvent-Free (Microwave Irradiation) | Benzaldehyde, Nitroethane | Proceeds rapidly, for example, within 7 minutes using ammonium (B1175870) acetate (B1210297) as a catalyst. | chemeurope.com |

Stereoselective Synthesis of this compound

The reaction of benzaldehyde with nitroethane creates two new stereogenic centers, resulting in the formation of diastereomers (syn and anti). nih.gov Controlling the stereochemical outcome of this reaction is a significant area of research.

Diastereoselective Control in Henry Reactions

Achieving diastereoselectivity in the synthesis of this compound often involves the use of specific catalysts and reaction conditions. While uncatalyzed reactions in polar solvents may lead to a product mixture, the use of chiral catalysts can favor the formation of one diastereomer over the other. nih.govnih.gov For example, copper-based catalysts with chiral ligands have been extensively studied for diastereoselective Henry reactions. nih.gov Depending on the ligand structure, either the syn or anti diastereomer can be obtained with high selectivity. For instance, a copper(I) complex with a chiral [H4]salen ligand has been shown to strongly favor the syn product. nih.gov Conversely, other copper complexes, as well as those based on other metals like lanthanum, have been developed to promote the formation of the anti diastereomer with high selectivity. nih.gov The choice of catalyst and reaction conditions, including temperature and solvent, plays a crucial role in determining the diastereomeric ratio of the final product. google.comresearchgate.net

| Catalyst/Method | Reactants | Favored Diastereomer | Diastereomeric Ratio (syn:anti or anti:syn) | Reference |

|---|---|---|---|---|

| Uncatalyzed reaction in polar solvents (e.g., Water, DMSO) | Benzaldehyde, Nitropropane | syn | 3:1 (syn:anti) | nih.gov |

| Cu(I)-[H4]salen complex | Benzaldehyde, Nitropropane | syn | High syn selectivity (e.g., 92:8 for a similar reaction) | nih.gov |

| Heterobimetallic Pd/La/C2 complexes | Various aldehydes, Nitroethane/Nitropropane | anti | Up to 22:1 (anti:syn) | nih.gov |

| Chiral P-spirocyclic tetra-aminophosphonium salts | Aromatic aldehydes, Nitroethane/Nitropropane | anti | Up to 19:1 (anti:syn) | nih.gov |

| Triethylamine at low temperature (-15°C to 0°C) | Benzaldehyde, Nitroethane | (1R,2S) which corresponds to the threo (syn) isomer | (1R,2S) isomer content up to 80% or more | google.com |

Threo- versus Erythro-Diastereoisomer Formation

The terms threo and erythro are used to describe the relative configuration of two adjacent stereocenters. In the context of this compound, the erythro isomer has similar substituents on the same side in a Fischer projection, while the threo isomer has them on opposite sides. chiralpedia.comchemistrysteps.com The formation of these diastereomers is highly dependent on the reaction conditions and the catalysts employed. Some catalytic systems exhibit a preference for the syn (often corresponding to erythro) isomer, while others favor the anti (often corresponding to threo) isomer. For instance, certain lanthanide/sodium/amide systems have shown diastereoselectivity towards the syn isomer, with typical syn/anti molar ratios of approximately 3:1. researchgate.net

The distinction between these isomers is crucial as they can lead to different biologically active molecules. For example, the threo and erythro isomers of the corresponding amino alcohol, 2-amino-1-phenyl-1-propanol, which can be synthesized from this compound, have distinct pharmaceutical applications. google.com

Influence of Reaction Conditions on Diastereoselectivity

The diastereoselectivity of the Henry reaction is significantly influenced by various reaction parameters, including the catalyst, solvent, temperature, and nature of the reactants. For example, the use of different metal complexes as catalysts can lead to varying diastereomeric ratios. researchgate.netnih.gov Research has shown that with certain catalyst systems, benzaldehydes bearing electron-withdrawing groups tend to give higher yields, although a clear trend for diastereoselectivity is not always observed. researchgate.net

In some cases, the reaction can be kinetically or thermodynamically controlled. acs.orgiiit.ac.in For instance, a study using the enzyme Baliospermum montanum hydroxynitrile lyase (BmHNL) demonstrated that it is possible to obtain anti-(1S,2R)-β-nitroalcohols as kinetically controlled products and syn-(1S,2S)-β-nitroalcohols as thermodynamically controlled products by manipulating the reaction conditions. acs.orgiiit.ac.infigshare.com The choice of solvent can also play a role; for instance, reactions have been successfully carried out in aqueous media. mdpi.com

Enantioselective Approaches

The synthesis of specific enantiomers of this compound is of great interest due to their role as precursors for enantiopure pharmaceuticals. This is primarily achieved through asymmetric catalysis, employing either chiral chemical catalysts or biocatalysts.

Chiral Catalyst Development for Asymmetric Nitroaldol Reactions

A significant area of research focuses on the development of chiral catalysts to control the enantioselectivity of the Henry reaction. These catalysts are typically metal complexes incorporating chiral ligands. wikipedia.org Various metals, including copper, zinc, and neodymium, have been used in conjunction with a wide array of chiral ligands such as bis(oxazolines), diamines, and amino alcohols. nih.govrsc.orggoogle.com

For example, copper(II) complexes with chiral ligands derived from aziridine-functionalized organophosphorus compounds have been shown to be effective in producing chiral β-nitroalcohols with high enantiomeric excess. mdpi.com Similarly, heterobimetallic catalysts, such as those containing neodymium and sodium, have been developed to achieve high anti-selectivity in the reaction between benzaldehyde and nitroethane. rsc.org The design of the chiral ligand is critical, as its structure directly influences the stereochemical outcome of the reaction.

interactive-table

| Catalyst System | Aldehyde | Nitroalkane | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Nd/Na/L1 heterobimetallic complex | Benzaldehydes | Nitroethane | High anti-selectivity | Moderate | rsc.org |

| Cu(II)-aziridine organophosphorus complex | Benzaldehyde | Nitromethane | - | >95% | mdpi.com |

| Quinine (B1679958) derivatives | Aromatic aldehydes | Nitromethane | - | - | wikipedia.org |

| Zinc triflate/DIPEA/N-methylephedrine | Benzaldehyde | Nitromethane | - | - | wikipedia.org |

Biocatalytic Asymmetric Henry Reactions

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of enantiopure β-nitroalcohols. researchgate.net Enzymes, such as hydroxynitrile lyases (HNLs) and alcohol dehydrogenases (ADHs), have been successfully employed to catalyze asymmetric Henry reactions. mdpi-res.commdpi.commdpi.com

Hydroxynitrile lyases, which naturally catalyze the formation of cyanohydrins, have shown promiscuous activity in catalyzing the Henry reaction. researchgate.netresearchgate.net A notable example is the use of Baliospermum montanum HNL (BmHNL), a native enzyme that exhibits complementary diastereoselectivity. acs.orgiiit.ac.infigshare.com Under kinetic control, BmHNL can produce anti-(1S,2R)-β-nitroalcohols with high conversion, enantiomeric excess (>99% ee), and diastereomeric excess (>99% de). acs.orgiiit.ac.inuohyd.ac.in By altering the reaction conditions to achieve thermodynamic control, the same enzyme can yield syn-(1S,2S)-β-nitroalcohols. acs.orgiiit.ac.infigshare.com

Alcohol dehydrogenases (ADHs) offer another route through the enantioselective reduction of α-nitroketones. mdpi.commdpi.com Specific ADHs can produce either the (S)- or (R)-enantiomer of the corresponding β-nitroalcohol with high conversions and enantioselectivities. mdpi.commdpi.comresearchgate.net

interactive-table

| Enzyme | Substrates | Product Configuration | Key Findings | Reference |

|---|---|---|---|---|

| Baliospermum montanum HNL (BmHNL) | Benzaldehyde, Nitroethane | (1S,2R) - anti (kinetic control) | >99% conversion, >99% ee, >99% de | acs.orgiiit.ac.inuohyd.ac.in |

| Baliospermum montanum HNL (BmHNL) | Benzaldehyde, Nitroethane | (1S,2S) - syn (thermodynamic control) | Thermodynamically controlled product | acs.orgiiit.ac.infigshare.com |

| Alcohol Dehydrogenase (ADH) | α-Nitroketones | (S)- or (R)-β-nitroalcohols | High conversion and enantioselectivity | mdpi.commdpi.com |

A significant advantage of biocatalysis is the potential for catalyst reuse, which is crucial for industrial applications. uohyd.ac.in Studies on immobilized enzymes have demonstrated their stability and reusability over multiple reaction cycles. For instance, BmHNL has been successfully reused for 20 cycles in the synthesis of (1S,2R)-2-nitro-1-phenylpropan-1-ol, retaining 82% of its initial activity and maintaining high enantioselectivity (>99% ee) in each cycle. acs.orgiiit.ac.in This remarkable stability resulted in a total turnover number greater than 3.7 × 10⁴. acs.orgiiit.ac.in Similarly, other heterogeneous catalysts, such as those based on layered double hydroxides, have also shown good reusability, with their activity sustained over several cycles. mdpi.com The development of reusable catalysts, whether biocatalytic or chemical, is a key focus for making the synthesis of this compound more sustainable and cost-effective. acs.org

Strategies for Optical Resolution of Racemic Mixtures

The synthesis of this compound via the Henry (nitroaldol) reaction between benzaldehyde and nitroethane typically results in a racemic mixture of stereoisomers. google.comrasayanjournal.co.in The separation of these enantiomers is crucial, as different stereoisomers can exhibit distinct pharmacological properties. google.com Since the nitro alcohol is a key intermediate in the synthesis of valuable compounds like phenylpropanolamine (norephedrine), the resolution is often performed on the downstream amine product, DL-threo-2-amino-1-phenylpropanol. google.comuni-duesseldorf.de However, biocatalytic methods have emerged that allow for the direct resolution of the racemic β-nitro alcohol intermediates. almacgroup.comalmacgroup.com

Two primary approaches for optical resolution are prominent: chemical resolution through diastereomeric salt formation and enzymatic kinetic resolution.

Chemical Resolution via Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture of an amine, such as 2-amino-1-phenylpropanol derived from the nitro alcohol, with a chiral resolving agent to form a pair of diastereomeric salts. google.comresearchgate.net These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com A common and effective resolving agent is an optically active tartaric acid derivative. google.comresearchgate.net For instance, a phase transfer resolution process has been described using the mono-alkali metal salt of a tartaric acid ester in a two-phase system of a hydrocarbon and water to resolve racemic 2-amino-1-phenylpropanol. google.com

Enzymatic Kinetic Resolution: Biocatalytic methods offer high selectivity under mild reaction conditions. almacgroup.comucc.ie Enzymatic kinetic resolution (EKR) is a powerful strategy for obtaining enantiomerically pure β-nitro alcohols. almacgroup.com This process typically involves the use of lipases to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. almacgroup.comdiva-portal.org The resulting acylated ester can then be easily separated from the unreacted alcohol enantiomer. Candida antarctica lipase (B570770) B (CALB) is a frequently used enzyme for this purpose, demonstrating excellent enantioselectivity in the transesterification of nitroaldol adducts. almacgroup.comucc.ie Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. almacgroup.comucc.iediva-portal.org

Table 1: Comparison of Optical Resolution Strategies for Racemic 2-amino-1-phenylpropanol and Related Nitro Alcohols

| Method | Resolving Agent/Catalyst | Principle | Key Advantages | References |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Optically active tartaric acid derivatives (e.g., dibenzoyltartaric acid) | Forms diastereomeric salts with different solubilities, allowing separation by crystallization. | Well-established, scalable method. | google.com, researchgate.net |

| Enzymatic Kinetic Resolution (EKR) | Lipases (e.g., Candida antarctica lipase B) | Selective enzymatic acylation of one enantiomer in a racemic alcohol mixture. | High enantioselectivity, mild reaction conditions. | almacgroup.com, diva-portal.org, almacgroup.com, ucc.ie |

| Dynamic Kinetic Resolution (DKR) | Lipase + Racemization Catalyst (e.g., a base) | Combines enzymatic resolution with continuous racemization of the undesired enantiomer. | Potential for quantitative yield of a single enantiomer. | diva-portal.org, almacgroup.com, ucc.ie |

Alternative Synthetic Pathways

Beyond the direct Henry reaction, alternative routes utilizing nitroolefin precursors and transformations of Baylis-Hillman adducts provide access to this compound and its structural analogues.

Synthesis via Nitroolefin Precursors

Nitroolefins, or nitroalkenes, are versatile building blocks in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various transformations. researchgate.netmdpi.comscispace.com A plausible, though less direct, pathway to this compound involves the selective transformation of a corresponding nitroolefin, such as 1-phenyl-2-nitropropene (B101151). The synthesis would require a selective reduction of the alkene C=C bond without affecting the nitro group or the phenyl ring.

A general method for this type of transformation is the transfer hydrogenation of conjugated nitroalkenes. chemicalbook.com For example, using a rhodium complex catalyst like [RhCl₂(Cp*)]₂ with a formic acid/triethylamine azeotrope as the hydrogen source, conjugated nitroalkenes can be chemoselectively reduced to the corresponding saturated nitroalkanes in high yield. chemicalbook.com While this specific example leads to 2-nitro-1-phenylpropane, careful selection of reagents and reaction conditions could potentially lead to the desired nitro alcohol. chemicalbook.com Another approach involves the asymmetric Friedel-Crafts alkylation of nucleophiles, such as hydroxyindoles, with nitroalkenes, followed by the reduction of the nitro group to an amine, demonstrating a pathway from nitroalkenes to complex chiral amino-alkane structures. scispace.com

Transformations from Baylis-Hillman Adducts

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction that produces densely functionalized molecules, which are valuable synthetic intermediates. sphinxsai.comnrochemistry.com The transformation of Baylis-Hillman adducts, particularly those derived from nitroolefins, presents a flexible route to analogues of this compound. sphinxsai.comjournalspub.info

A key strategy involves using Baylis-Hillman adducts derived from the reaction of (E)-(2-nitrovinyl)arenes with an aldehyde, such as paraformaldehyde. rasayanjournal.co.inresearchgate.net For instance, (E)-2-nitro-3-phenylprop-2-en-1-ol, which is a Baylis-Hillman adduct, can be synthesized and subsequently used as a precursor. rasayanjournal.co.in This adduct can then undergo reduction, for example using iron in acetic acid, to convert the nitroalkene functionality into a saturated amino alcohol, yielding novel 2-amino-3-phenylpropane-1-ol derivatives. rasayanjournal.co.inresearchgate.net This demonstrates the transformation of a nitro-containing Baylis-Hillman adduct into a structure closely related to the amino alcohol derived from this compound. rasayanjournal.co.injournalspub.info These transformations highlight the utility of Baylis-Hillman chemistry in constructing complex and functionally diverse molecules from simple precursors. sphinxsai.comrsc.org

Mechanistic Investigations of 2 Nitro 1 Phenylpropan 1 Ol Formation and Transformations

Elucidation of the Nitroaldol Reaction Mechanism

The Henry reaction is a classic, reversible, base-catalyzed carbon-carbon bond-forming reaction. wikipedia.orgscirp.org The mechanism commences with the deprotonation of the α-carbon of the nitroalkane by a base, which generates a nucleophilic nitronate. wikipedia.org This nitronate then attacks the carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alkoxide. Subsequent protonation of this alkoxide by the conjugate acid of the base yields the final β-nitro alcohol product, 2-nitro-1-phenylpropan-1-ol. wikipedia.org

The catalyst is crucial for initiating the Henry reaction by facilitating the deprotonation of the nitroalkane. researchgate.net Various catalysts can be employed, including:

Bases: Both organic and inorganic bases are commonly used. These include alkali metal hydroxides, carbonates, alkoxides, and amines (primary, secondary, and tertiary). researchgate.net The base abstracts a proton from the α-carbon of the nitroalkane, initiating the reaction sequence. wikipedia.org

Metal Catalysts: Chiral metal complexes are frequently utilized to achieve enantioselective synthesis. Metals such as zinc, copper, cobalt, magnesium, and chromium, when combined with chiral ligands, can create a chiral environment that directs the stereochemical outcome of the reaction. wikipedia.org For instance, a catalyst system comprising zinc triflate, diisopropylethylamine (DIPEA), and N-methylephedrine (NME) as a chiral ligand has been used for the asymmetric synthesis of nitroaldol addition products. wikipedia.org

Organocatalysts: Chiral organic molecules, like quinine (B1679958) derivatives, can also serve as asymmetric catalysts for the reaction between aromatic aldehydes and nitromethane (B149229). wikipedia.org

Biocatalysts: Enzymes, such as hydroxynitrile lyases (HNLs), have demonstrated catalytic activity in the diastereoselective Henry reaction. acs.org For example, Baliospermum montanum HNL (BmHNL) has been shown to catalyze the formation of both anti-(1S,2R) and syn-(1S,2S)-β-nitroalcohols with high stereoselectivity. acs.orguohyd.ac.in

In the synthesis of this compound, two diastereomers, syn and anti, can be formed. The stereochemical outcome is determined by the geometry of the transition state during the carbon-carbon bond formation.

Computational and experimental studies have been employed to understand the transition states leading to these diastereomers. acs.orgnih.gov In metal-catalyzed reactions, the coordination of the nitro group and the carbonyl oxygen to the metal center, which is bound to a chiral ligand, plays a pivotal role in establishing the stereochemistry. wikipedia.orgnih.gov The Zimmerman-Traxler model is often invoked to predict the stereoselectivity, suggesting that the enolate geometry significantly influences the outcome. dokumen.pub

For instance, in the reaction between benzaldehyde (B42025) and nitropropane, computational studies have shown that the anti transition state is favored. nih.gov However, the final product distribution can be controlled by the reversibility of the reaction and the epimerization of the nitro-substituted stereocenter. nih.gov In some cases, heterobimetallic catalysts have been designed to favor the formation of anti diastereomers by overriding the formation of undesirable chelated intermediates. nih.gov The analysis of six-membered ring transition states helps in understanding the diastereoselectivity in the formation of vicinal hydroxyamino alcohols. rsc.org

Kinetic Studies of Synthesis Reactions

Kinetic studies provide valuable insights into the reaction rates and the factors that control the stereochemical outcome of the synthesis of this compound.

The rate of the Henry reaction can be influenced by various factors, including the concentrations of the reactants and the catalyst, temperature, and the solvent. nih.govresearchgate.net Experimental kinetic studies often involve monitoring the concentration of reactants over time and fitting the data to an integrated rate law. nih.gov For example, the reaction between benzaldehyde and nitromethane has been found to follow a second-order rate law, where the kinetics depend on the concentrations of both reactants. researchgate.net

The rate constants for the Henry reaction have been determined under different conditions. For instance, the rate constants for the reaction of benzaldehyde with nitromethane have been measured in H₂O/NaOH and DMSO/KOtBu systems. nih.gov The effect of catalyst loading on the reaction rate has also been investigated, showing a significant increase in conversion with higher catalyst amounts. researchgate.net

Table 1: Effect of Catalyst Loading on Benzaldehyde Conversion

| Catalyst Amount (g) | Benzaldehyde Conversion (%) |

| 0 | 17.7 |

| 0.25 | >40 |

| 0.50 | >60 |

| 0.75 | >80 |

Data adapted from a study on the Henry reaction using a Cs-ABW nanocatalyst at 160 °C for 60 minutes with a benzaldehyde to nitroethane molar ratio of 2 mmol : 40 mmol. researchgate.net

The diastereoselectivity of the synthesis of this compound can be governed by either kinetic or thermodynamic control. acs.orgdalalinstitute.com

Kinetic Control: Under kinetic control, the product ratio is determined by the relative rates of formation of the diastereomers. The diastereomer formed via the lower energy transition state will be the major product. dalalinstitute.comthieme-connect.de Asymmetric reactions that produce an enantiomeric excess are typically under kinetic control. dalalinstitute.com

Thermodynamic Control: Under thermodynamic control, the reaction is reversible, and the product ratio reflects the relative thermodynamic stabilities of the diastereomers. The more stable diastereomer will be the major product at equilibrium. dalalinstitute.comthieme-connect.de

In the context of this compound synthesis, it has been demonstrated that by manipulating reaction conditions, one can favor either the kinetically or thermodynamically controlled product. For example, a study using the biocatalyst BmHNL showed that anti-(1S,2R)-β-nitroalcohols were formed as the kinetically favored products, while the syn-(1S,2S) diastereomers were obtained as the thermodynamically controlled products. acs.org The choice of solvent can also influence the outcome, with polar solvents sometimes favoring the syn diastereomer through kinetic reprotonation of the nitronate intermediate. nih.gov

Table 2: Diastereoselectivity in the Synthesis of 1-phenyl-2-nitropropanol

| Catalyst | Diastereomeric Ratio (syn:anti) |

| Zinc(II) complex | 66:34 |

Data from the nitroaldol coupling of benzaldehyde and nitroethane using a specific zinc(II) complex as a catalyst. semanticscholar.orgmdpi.com

Reaction Pathways of Derived Transformations

This compound is a versatile intermediate that can be converted into a variety of other useful compounds. Some key transformations include:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding β-amino alcohols like phenylpropanolamine. rasayanjournal.co.inresearchgate.net This is a crucial step in the synthesis of certain pharmaceuticals. google.com

Dehydration: Dehydration of this compound leads to the formation of nitroalkenes. psu.edu

Oxidation: Oxidation of the secondary alcohol group can produce α-nitro ketones. nih.gov

Electroreduction: Electrochemical studies have shown that the electroreduction of 1-phenyl-2-nitroethanol can lead to its degradation, forming nitromethane and benzaldehyde. chem-soc.si

Photochemical Transformations: Photochemical studies on related 2-(2-nitrophenyl)ethyl compounds indicate that intramolecular hydrogen abstraction by the nitro group is a primary process, leading to the formation of an aci-nitro intermediate which can then undergo further reactions. uni-konstanz.de

These transformations highlight the synthetic importance of this compound as a precursor to a diverse range of functionalized molecules.

Reductive Transformations of the Nitro Group

The nitro group of this compound can undergo various reductive transformations, providing access to other important functional groups, most notably the amino group to form 2-amino-1-phenylpropan-1-ol. google.comgoogle.com This transformation is significant as 2-amino-1-phenylpropan-1-ol, also known as phenylpropanolamine, has various applications.

Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and sodium borohydride. smolecule.com Catalytic hydrogenation is another widely employed method. This can be achieved using various catalyst systems, such as palladium on alumina (B75360) with hydrazine (B178648) as the reducing agent. google.com The reduction can also be carried out using zinc dust in the presence of hydrazinium (B103819) monoformate, which offers a selective and rapid method at room temperature. mdma.ch

The stereochemistry of the starting this compound can influence the stereochemical outcome of the resulting amino alcohol. For instance, the reduction of the threo isomers of 2-nitro-1-phenylpropanols is a known route to the corresponding threo aminoalcohols. google.com

Biocatalytic approaches have also been explored for the reduction of related nitro compounds. While specific studies on this compound are less common, the general enzymatic reduction of nitro groups to amines is an area of active research. mdpi.com

The table below summarizes various reducing agents and their corresponding products when applied to the reduction of the nitro group in nitroalkanes.

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

| Aromatic Nitro Compounds | Palladium(II) acetate (B1210297), PMHS, aq. KF | Anilines | msu.edu |

| Aliphatic Nitro Compounds | Triethylsilane, Palladium(II) acetate | Hydroxylamines | msu.edu |

| Nitroalkanes | Zinc dust, Hydrazinium monoformate | Amines | mdma.ch |

| 2-Nitro-1-phenylpropanols | Lithium aluminum hydride | 2-Amino-1-phenylpropanols | google.com |

Nucleophilic Addition Reactions of Related Nitroalkenes

The dehydration of this compound leads to the formation of 1-phenyl-2-nitropropene (B101151). This nitroalkene is a potent Michael acceptor, making it susceptible to nucleophilic addition reactions. bloomtechz.combloomtechz.com The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond towards attack by a wide range of nucleophiles. bloomtechz.com

Common nucleophiles that participate in Michael additions with 1-phenyl-2-nitropropene include enolates, thiols, and amines, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. bloomtechz.com Organometallic reagents such as Grignard reagents and organolithium compounds also readily add to the double bond. bloomtechz.com For example, the reaction of 1-phenyl-2-nitropropene with methylmagnesium bromide results in the formation of 1-phenyl-2-nitro-3-methylpropane.

Hydration of 1-phenyl-2-nitropropene, through the addition of water across the double bond under acidic or basic conditions, can regenerate a β-nitro alcohol. bloomtechz.com Furthermore, 1-phenyl-2-nitropropene can act as a dienophile in cycloaddition reactions, allowing for the construction of complex cyclic structures. bloomtechz.com

The table below provides examples of nucleophilic addition reactions involving 1-phenyl-2-nitropropene.

| Nucleophile | Reagent Type | Product Type |

| Enolates | Carbon Nucleophile | C-C bond formation |

| Thiols | Heteroatom Nucleophile | C-S bond formation |

| Amines | Heteroatom Nucleophile | C-N bond formation |

| Grignard Reagents | Organometallic | C-C bond formation |

| Water | Oxygen Nucleophile | β-nitro alcohol |

Advanced Analytical Methodologies in 2 Nitro 1 Phenylpropan 1 Ol Research

Chromatographic Techniques for Stereoisomer Analysis

The synthesis of 2-nitro-1-phenylpropan-1-ol, often via the Henry (nitroaldol) reaction, can result in a mixture of stereoisomers. wikipedia.org The precise analysis of the enantiomeric and diastereomeric composition of the product is crucial for applications where stereochemistry is key.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Excess

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of the stereoisomers of this compound. Chiral stationary phases (CSPs) are particularly effective in resolving enantiomers, allowing for the determination of enantiomeric excess (ee). The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation.

For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the chiral resolution of various compounds. nih.govmdpi.com The separation mechanism on these phases often involves hydrogen bonding, dipole-dipole interactions, and inclusion complexation, where the analyte fits into the chiral cavities of the stationary phase. sigmaaldrich.com The enantiomers of a compound will interact differently with the chiral environment of the column, leading to different retention times and thus, separation.

The determination of diastereomeric excess (de) can often be achieved using standard reverse-phase HPLC methods, as diastereomers have different physical properties and can be separated on achiral columns. sielc.com The mobile phase for such separations typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com

Interactive Table: HPLC Conditions for Stereoisomer Analysis

| Analytical Goal | HPLC Mode | Stationary Phase | Mobile Phase Example | Detection |

|---|---|---|---|---|

| Enantiomeric Excess (ee) | Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD-H) | Hexane:Isopropanol | UV |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Similarly, the diastereomeric excess is determined by comparing the peak areas of the diastereomers. These values are critical for optimizing reaction conditions to favor the formation of a single, desired stereoisomer.

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques provide detailed structural information about this compound and are vital for understanding reaction mechanisms and identifying impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for By-product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds in a sample. In the context of this compound research, GC-MS is instrumental in identifying by-products formed during its synthesis. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments each component and records the mass-to-charge ratio of the fragments, generating a unique mass spectrum that acts as a molecular fingerprint.

Common by-products that can be identified by GC-MS in the synthesis of this compound include dehydration products like 1-phenyl-2-nitropropene (B101151). nih.govnih.gov The analysis of these by-products provides insights into reaction pathways and helps in optimizing conditions to minimize their formation. scirp.org

Interactive Table: Spectroscopic Data for this compound Analysis

| Technique | Information Obtained | Common Impurities/By-products Detected |

|---|---|---|

| ¹H NMR | Structural confirmation, stereochemistry, purity | Benzaldehyde (B42025), nitroethane, residual solvents |

| ¹³C NMR | Carbon framework confirmation | By-products with different carbon skeletons |

| GC-MS | Identification of volatile by-products and impurities | 1-Phenyl-2-nitropropene, unreacted starting materials |

Isotope Labeling Studies for Mechanistic Insights

Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. chem-station.com In the study of the formation of this compound via the Henry reaction, deuterium (B1214612) labeling can be employed to understand the key bond-forming steps. chem-station.comchemrxiv.org

The Henry reaction is initiated by the deprotonation of the α-carbon of the nitroalkane (nitroethane) by a base to form a nitronate anion. wikipedia.org This is followed by the nucleophilic attack of the nitronate on the carbonyl carbon of the aldehyde (benzaldehyde). wikipedia.org To investigate this mechanism, one of the starting materials can be labeled with deuterium. For example, using α-deuterated nitroethane would lead to a deuterated product, and the position of the deuterium atom in the final product can be determined by NMR or mass spectrometry.

This approach can provide clear evidence for which hydrogen is removed in the initial deprotonation step and can also be used to study the reversibility of the reaction steps. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can also be measured to determine the rate-determining step of the reaction. chem-station.com

Theoretical and Computational Studies on 2 Nitro 1 Phenylpropan 1 Ol

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms of organic reactions, including the Henry (nitroaldol) reaction, which is the primary route for synthesizing 2-nitro-1-phenylpropan-1-ol from benzaldehyde (B42025) and nitroethane.

The Henry reaction can produce two diastereomers, syn and anti, and each can exist as a pair of enantiomers. DFT calculations have been instrumental in understanding the origins of diastereoselectivity and enantioselectivity in organocatalyzed Henry reactions. Studies on analogous systems have shown that the stereochemical outcome is often dictated by the subtle interplay of noncovalent interactions within the transition state. nih.gov

For instance, in bifunctional Brønsted acid/base catalyzed aza-Henry reactions, computational models have demonstrated that the selective orientation of the reactants, governed by hydrogen-bond contacts between the catalyst and the substrates (the nitroalkane and the imine or, in this case, aldehyde), is crucial for determining which diastereomer is formed. nih.gov A synclinal arrangement between the nitronate's nitro group and the electrophile is often favored. The specific chirality of the catalyst, such as a chiral diamine backbone, then dictates the enantioselection by favoring one approach of the nucleophile to the electrophile over the other. nih.gov

Computational studies on dinuclear zinc complexes as catalysts for the asymmetric nitroaldol reaction have also validated experimentally proposed catalytic cycles and explained the origin of enantioselectivity. researchgate.net These calculations can map out the entire reaction pathway, identifying the key bond-forming transition states and evaluating their relative energies to predict the major stereoisomer, which often aligns with experimental observations. researchgate.net

Table 1: Factors Influencing Stereoselectivity in Henry Reactions Modeled by DFT

| Factor | Influence on Stereoselectivity | Computational Insight |

| Catalyst Structure | The chiral environment of the catalyst directs the approach of the reactants. | DFT models can predict how different catalyst backbones and functional groups will favor the formation of specific stereoisomers. nih.gov |

| Hydrogen Bonding | Multiple hydrogen-bond interactions between the catalyst, nitroalkane, and aldehyde stabilize specific transition state geometries. | Calculations reveal the geometry and energy of these hydrogen bonds, explaining the preference for syn or anti products. nih.gov |

| Noncovalent Interactions | Dispersion forces and steric hindrance play a significant role in orienting the substrates within the catalyst's binding pocket. | Energy decomposition analysis within DFT can quantify the contribution of these interactions to the overall stability of the transition state. |

| Substrate Electronics | Electron-donating or withdrawing groups on the benzaldehyde can influence the geometry and energy of the transition state. | Hammett analysis combined with DFT can correlate electronic properties with stereochemical outcomes. libretexts.org |

The final ratio of stereoisomers in a reaction is determined by whether it is under kinetic or thermodynamic control. Computational chemistry provides a framework to dissect these factors.

Kinetic Control: Under kinetic control, the product ratio is determined by the relative activation energies of the transition states leading to the different products. The product that is formed fastest will predominate. DFT calculations can accurately model these transition states and compute their free energies of activation (ΔG‡). For the Henry reaction, this involves comparing the energies of the four possible transition states (leading to the (R,R), (S,S), (R,S), and (S,R) products).

Thermodynamic Control: Under thermodynamic control, the product ratio reflects the relative stabilities of the final products themselves. The most stable product will be the major one, assuming the reaction is reversible and allowed to reach equilibrium. The relative energies of the syn and anti diastereomers of this compound can be calculated to predict the thermodynamically favored product. Studies on similar aldol (B89426) reactions have shown that the reversibility of the reaction can lead to erosion of the initially formed kinetic product ratio over time. nih.gov

A Hammett analysis, which studies the effect of substituents on the reactivity of aromatic compounds, can be performed computationally to understand electronic effects on the reaction rate. For nitroaldol condensations, it has been shown that electron-withdrawing groups on the benzaldehyde derivative accelerate the reaction rate, a finding that can be rationalized by analyzing the charge distribution in the transition state. libretexts.org Kinetic isotope effect studies, which can also be modeled computationally, have corroborated the involvement of C-H bond cleavage in the rate-limiting steps of the Henry reaction. nih.gov

Molecular Modeling in Catalyst-Substrate Interactions (for biocatalysis)

Biocatalysis, using enzymes like lipases to perform chemical transformations, is a green and highly selective method for producing enantiomerically pure compounds. Molecular modeling is a key tool for understanding and predicting the enantioselectivity of these enzymatic reactions. While specific modeling studies on the lipase-catalyzed resolution of this compound are not prevalent, the principles are well-established from studies on other chiral alcohols. nih.govsigmaaldrich.com

The process typically involves creating a model of the enzyme's active site and docking the substrate within it. The enzyme used for such resolutions is often Candida antarctica lipase (B570770) B (CALB). The modeling aims to simulate the formation of the tetrahedral intermediate, which is considered the transition state for the acylation or hydrolysis reaction. sigmaaldrich.com

Molecular mechanics and molecular dynamics simulations are employed to explore the conformational space of the enzyme-substrate complex. By calculating the interaction energies for the different enantiomers of the substrate within the active site, one can predict which enantiomer will react faster. These models have shown that stereoselectivity often arises from steric hindrance; the less favored enantiomer will experience unfavorable steric clashes with amino acid residues in the active site, leading to a higher energy transition state. nih.gov For example, in the hydrolysis of a phosphine (B1218219) oxide, the steric effect of a phenyl group was identified as the main reason for the enzyme's stereoselectivity. nih.gov These computational approaches allow for the rational design of experiments and can guide the selection of the best enzyme and reaction conditions for achieving high enantiomeric excess.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations can provide a detailed picture of the electronic distribution within the this compound molecule, which is fundamental to understanding its reactivity. Methods like Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory are particularly insightful. researchgate.nettaylorandfrancis.com

Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen of the hydroxyl group, making these sites nucleophilic.

The LUMO represents the orbital to which the molecule is most likely to accept electrons. The LUMO is expected to be centered around the electron-withdrawing nitro group, making the carbon atom to which it is attached (C2) electrophilic.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and allows for the quantification of charge distribution and intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis would reveal the partial charges on each atom. The carbon of the C-OH group (C1) would carry a partial positive charge, making it susceptible to nucleophilic attack, while the oxygen atoms of the nitro group would carry significant negative charge. These calculated charges are crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites of reactivity.

Computed Molecular Properties: Public databases provide computationally derived properties for this compound. nih.gov These properties, calculated using various computational methods, offer a snapshot of its molecular characteristics.

Table 2: Computed Molecular Properties of this compound

| Property | Value | Computational Method/Source |

| Molecular Formula | C₉H₁₁NO₃ | - |

| Molecular Weight | 181.19 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | Cactvs |

| Hydrogen Bond Acceptor Count | 3 | Cactvs |

| Rotatable Bond Count | 3 | Cactvs |

| Polar Surface Area | 66.1 Ų | Cactvs |

| Monoisotopic Mass | 181.0739 g/mol | PubChem |

These computational studies, from elucidating reaction stereochemistry to defining intrinsic electronic features, provide a molecular-level understanding that is complementary to and often predictive of experimental results for this compound.

Derivatization and Subsequent Chemical Transformations of 2 Nitro 1 Phenylpropan 1 Ol

Conversion to β-Aminoalcohols (e.g., 2-Amino-1-phenylpropanols)

The reduction of the nitro group in 2-nitro-1-phenylpropan-1-ol to an amino group is a pivotal transformation, yielding β-aminoalcohols, which are crucial precursors for many pharmaceutical compounds. mdpi.com

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed method for the reduction of this compound to 2-amino-1-phenylpropanol. google.comgoogle.com This process typically involves the use of a metal catalyst and a hydrogen source to achieve the desired transformation.

One common approach involves reacting this compound with hydrogen gas in the presence of a catalyst like Raney nickel. researchgate.net For instance, a mixture of 2-nitro-1-phenyl-1-propanol in absolute alcohol with Raney nickel can be subjected to hydrogenation under high pressure (1,800 psi) for several hours to yield 2-amino-1-phenylpropanol (PPA) in high yield (87%). researchgate.net Other catalysts, such as palladium on carbon (Pd/C), have also been utilized for this conversion. sci-hub.se

The stereochemistry of the starting material and the reaction conditions can influence the stereochemical outcome of the product. For example, the reduction of (1R,2S)-2-nitro-1-phenyl-1-propanol is a key step in the synthesis of dl-norephedrine, the desired (1R,2S)-phenylpropanolamine stereoisomer. designer-drug.comgoogle.com The reaction of benzaldehyde (B42025) with nitroethane can be controlled to produce a higher percentage of the (1R,2S) stereoisomer of 2-nitro-1-phenyl-1-propanol, which upon reduction, yields dl-norephedrine in high yield. google.comgoogleapis.com

| Catalyst | Substrate | Product | Yield | Reference |

| Raney Nickel | 2-nitro-1-phenyl-1-propanol | 2-amino-1-phenylpropanol | 87% | researchgate.net |

| Pd/C | (1R,2S)-2-nitro-1-phenylpropan-1-ol | L-norephedrine | - | sci-hub.se |

Reductive Amination Strategies

Reductive amination offers an alternative route to β-aminoalcohols from related keto-compounds. While not a direct conversion of this compound, it is a relevant synthetic strategy for obtaining the target aminoalcohols. For example, (R)-(−)-1-hydroxy-1-phenyl-2-propanone can be converted to (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol through reductive amination using ammonia (B1221849) and a Raney nickel catalyst. researchgate.net This method provides a pathway to the desired aminoalcohol from a different precursor.

Synthesis of Related Functionalized Propanols

The core structure of this compound can be modified to generate a variety of functionalized propanols, expanding its utility in organic synthesis.

Formation of Chiral β-Nitro Alcohols with Specific Substituents

The synthesis of chiral β-nitro alcohols is a significant area of research, as these compounds are valuable intermediates for a wide range of biologically active molecules. mdpi.com The Henry (nitroaldol) reaction is a primary method for creating these compounds. mdpi.comresearchgate.net By reacting aldehydes with nitroalkanes, a C-C bond is formed, leading to β-nitro alcohols. researchgate.net The stereoselectivity of the Henry reaction can be influenced by the choice of catalysts, including metal complexes and organocatalysts, allowing for the synthesis of specific enantiomers. mdpi.com

For instance, metal-organic frameworks (MOFs) have been investigated as solid catalysts for the Henry reaction between benzaldehyde and nitroethane, leading to the formation of this compound with diastereoselectivity towards the syn-isomer. researchgate.net

Transformations Leading to Other Nitrogen-Containing Compounds

Beyond simple reduction to aminoalcohols, this compound and its derivatives can be transformed into other nitrogen-containing compounds. For example, the reduction of the related compound 1-phenyl-2-nitropropene (B101151) can lead to various products depending on the reducing agent. While catalytic hydrogenation primarily yields amphetamine (1-phenyl-2-aminopropane), using lithium aluminum hydride can produce 1-phenyl-2-propanoxime as a major product. mdma.ch This highlights the potential to access a range of nitrogenous compounds from similar precursors.

Development of Optically Active Derivatives for Chiral Synthesis

The chiral centers in this compound make it a valuable starting point for the synthesis of optically active derivatives that can be used as chiral auxiliaries or building blocks in asymmetric synthesis. google.comuclan.ac.ukbath.ac.uk

The stereospecific synthesis of the threo isomers of 2-nitro-1-phenylpropanols can be achieved by reacting a benzaldehyde derivative with a nitroalkane in the presence of a tertiary amine. google.com These threo isomers can then be reduced to the corresponding 2-amino-1-phenylpropanols. google.com Furthermore, resolution processes, such as phase transfer resolution using tartaric acid esters, can be employed to separate racemic mixtures of the resulting aminoalcohols into their optically pure isomers. google.com

The development of chiral catalysts and auxiliaries is crucial for controlling the stereochemistry of reactions. For example, chiral oxazolidin-2-one auxiliaries have been widely used to influence the outcome of various asymmetric reactions. uclan.ac.uk While not directly derived from this compound in the provided context, the principles of using chiral auxiliaries are relevant to the development of optically active derivatives from this compound for applications in chiral synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Nitro-1-phenylpropan-1-ol, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nitroaldol (Henry) reactions between benzaldehyde and nitroethane under basic conditions (e.g., NaOH or KOH). Optimizing stoichiometry (1:1.2 molar ratio of aldehyde to nitroalkane) and temperature (0–5°C) minimizes side reactions like over-nitration. Post-synthesis purification involves recrystallization from ethanol/water mixtures (1:3 v/v) to achieve >95% purity. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) ensures intermediate stability .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

- Methodology :

- ¹H NMR : Key signals include a doublet for the hydroxyl proton (δ 4.8–5.2 ppm, exchangeable with D₂O), a multiplet for aromatic protons (δ 7.2–7.5 ppm), and a triplet for the methyl group adjacent to the nitro moiety (δ 1.2–1.4 ppm).

- ¹³C NMR : The nitro-bearing carbon appears at δ 80–85 ppm, while the hydroxyl-bearing carbon resonates at δ 70–75 ppm.

- IR : Strong absorbance at ~3350 cm⁻¹ (O–H stretch) and ~1550 cm⁻¹ (asymmetric NO₂ stretch). Discrepancies in spectral data may arise from stereochemical impurities or residual solvents, requiring iterative recrystallization .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and OLEX2 (for visualization) provides absolute configuration determination. For example, a derivative with a 2-nitrophenyl-imidazole substituent showed bond angles of 109.6° (N1–C7–C6) and 128.75° (N2–C8–C7), confirming steric hindrance effects. Data collection at 291 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement to R = 0.038 ensures atomic precision .

Q. What strategies mitigate data contradictions between computational and experimental vibrational spectra?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate IR spectra and compare with experimental data. Discrepancies >10 cm⁻¹ may indicate protonation state errors or crystal packing effects.

- Use solid-state IR to account for intermolecular hydrogen bonding, which shifts O–H stretches by 50–100 cm⁻¹ compared to solution-phase data. Cross-validate with Raman spectroscopy to distinguish symmetric vs. asymmetric NO₂ vibrations .

Q. How does the nitro group’s electronic nature influence the compound’s reactivity in nucleophilic substitutions?

- Methodology :

- Kinetic studies : Monitor reactions with nucleophiles (e.g., Grignard reagents) via HPLC. The nitro group’s electron-withdrawing effect reduces the adjacent carbon’s electrophilicity, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) for efficient substitution.

- Hammett analysis : Plot log(k) against σₚ values for substituents on the phenyl ring. A ρ value >1 indicates strong sensitivity to electron-withdrawing groups, aligning with nitro’s −I effect .

Data Analysis and Experimental Design

Q. What crystallographic software tools are optimal for analyzing this compound’s supramolecular interactions?

- Tools :

- SHELXL : Refines hydrogen-bonding networks (e.g., O–H···O interactions with d = 2.8–3.0 Å) and π-stacking distances (3.4–3.6 Å).

- Mercury : Visualizes packing diagrams to identify non-covalent interactions critical for crystal stability .

Q. How to design enantioselective syntheses of this compound using chiral catalysts?

- Methodology :

- Asymmetric Henry reaction : Employ Cu(II)-bis(oxazoline) catalysts (10 mol%) in CH₂Cl₂ at −20°C. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10). Reported ee values >80% require rigorous exclusion of moisture .

Contradiction Resolution

Q. How to address conflicting bioactivity reports for this compound analogs?

- Approach :

- Structure-activity relationship (SAR) studies : Compare MIC values against S. aureus for analogs with varying substituents. For example, fluorinated derivatives (e.g., 2-(4-fluorophenyl) analogs) show 4× higher activity due to enhanced membrane permeability.

- Dose-response assays : Use Hill slope analysis to differentiate true bioactivity from assay artifacts (e.g., precipitation at high concentrations) .

Tables

Table 1 : Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁2₁2₁ | |

| R factor | 0.038 | |

| Bond angle (N–C–C) | 109.6° | |

| H-bond distance (O···O) | 2.85 Å |

Table 2 : Synthetic Optimization for Nitroaldol Reaction

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Maximizes 85% |

| Solvent | Ethanol/water (1:3) | Reduces byproducts |

| Catalyst | KOH (10 mol%) | Accelerates kinetics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。